3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(4-Methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include a 4-methylbenzenesulfonyl group at position 3 and a 3-(methylsulfanyl)phenyl substituent at the N-5 amine position.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S2/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXMLNAYPJWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and orthoesters.
Introduction of the Methylbenzenesulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylsulfanylphenyl Group: This step involves nucleophilic substitution reactions where the methylsulfanyl group is introduced using thiol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution pattern.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Case Studies
-
Cytotoxic Activity Evaluation
- A study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). Compounds were synthesized and tested for their ability to induce cell death, showing promising results with some derivatives achieving IC50 values in the low micromolar range .
- Quantitative Structure–Activity Relationship (QSAR) Analysis
Summary of Anticancer Findings
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | HCT-116 | 10 | Significant activity observed |
| Compound B | MCF-7 | 15 | Moderate activity |
| Compound C | HeLa | 8 | High potency |
Antibacterial and Antifungal Properties
The compound's sulfonamide structure suggests potential antibacterial and antifungal activities. Research has indicated that similar compounds can inhibit bacterial growth and fungal infections.
Case Studies
- Antimicrobial Screening
- Compounds structurally related to 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine were screened against various pathogens including Mycobacterium smegmatis and Candida albicans. Results showed that certain derivatives exhibited significant zones of inhibition, indicating their potential as antimicrobial agents .
Summary of Antimicrobial Findings
| Pathogen | Compound Tested | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Mycobacterium smegmatis | Compound D | 20 | High |
| Pseudomonas aeruginosa | Compound E | 15 | Moderate |
| Candida albicans | Compound F | 18 | High |
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Triazoloquinazoline Derivatives
*Estimated based on analogous structures.
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 4-methylbenzenesulfonyl group balances lipophilicity and steric bulk, contrasting with ’s 2,5-dimethylphenylsulfonyl (higher steric hindrance) and ’s unsubstituted benzenesulfonyl (lower lipophilicity) .
- Chloro substituents () may enhance bioactivity in antimicrobial contexts but reduce solubility .
Amine Substituent Diversity :
- The 3-(methylsulfanyl)phenyl group in the target compound likely increases lipophilicity (XLogP3 ~4.5–5.0 estimated), comparable to ’s 2-methoxy-5-methylphenyl (polarity from methoxy) .
- 4-Ethoxyphenyl () introduces moderate polarity, improving aqueous solubility .
Inferred Structure-Activity Relationships (SAR)
Lipophilicity and Bioavailability :
- Methylsulfanyl and methyl groups (target compound) enhance membrane permeability but may limit solubility. Ethoxy () or methoxy () groups mitigate this .
Steric Effects :
- Bulky 2,5-dimethylphenyl () could hinder target binding, whereas 4-methylphenyl (target) offers a balance .
Electron-Withdrawing Groups :
- Chloro substituents () may improve antimicrobial activity via electron withdrawal, though absent in the target compound .
Pharmacological Potential
While direct activity data for the target compound are unavailable, analogs suggest possible applications:
Biological Activity
The compound 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel derivative of quinazoline and triazole that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole moiety fused with a quinazoline core, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds within the quinazoline and triazole classes exhibit significant biological activities. The specific biological activities of This compound have been evaluated in various studies.
Anticancer Activity
A study focused on the anticancer potential of triazoloquinazolines demonstrated that several derivatives exhibited cytotoxic effects against various cancer cell lines. The compound was tested against:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
The results indicated moderate to high anticancer activity with IC50 values ranging from 17.35 µM to 39.41 µM across different cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| HePG-2 | 29.47 |
| MCF-7 | 27.05 |
| PC3 | 39.41 |
| HCT-116 | 17.35 |
Anti-inflammatory Activity
In another study, the anti-inflammatory properties of related compounds were assessed through their ability to inhibit NF-κB/AP-1 reporter activity in LPS-induced models. The findings suggested that compounds with similar structures could effectively reduce inflammation markers at concentrations below 50 µM .
The mechanism underlying the biological activity of this compound may involve inhibition of specific kinases associated with cancer progression and inflammation. Molecular docking studies have suggested that triazoloquinazolines can bind effectively to mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α .
Case Studies
- Case Study on Anticancer Activity : A synthesized derivative similar to the target compound was evaluated for its cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer potency, highlighting the importance of the methylsulfanyl and sulfonyl groups in enhancing bioactivity .
- Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory potential of quinazoline derivatives showed that specific substitutions could lead to enhanced inhibition of inflammatory pathways, demonstrating a promising therapeutic avenue for chronic inflammatory diseases .
Q & A
Q. What are the key safety considerations for handling and storing this compound in laboratory settings?
The compound requires strict adherence to safety protocols due to its sulfonyl and sulfanyl groups, which may pose flammability or reactivity risks. Key precautions include:
- Storing in a dry, ventilated area away from heat sources (P210 code) .
- Using personal protective equipment (PPE) such as gloves, eye protection, and lab coats to prevent skin/eye contact .
- Avoiding water exposure to prevent unintended reactions (e.g., hydrolysis) .
- Implementing emergency measures for accidental exposure (e.g., rinsing skin with water for 15 minutes) .
Q. What synthetic routes are commonly employed for triazoloquinazoline derivatives like this compound?
A typical synthesis involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1 : Reacting 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under triethylamine catalysis to form the triazole ring .
- Step 2 : Introducing sulfonyl and sulfanyl groups via nucleophilic substitution or oxidation (e.g., using hydrogen peroxide to oxidize methylsulfanyl to methylsulfonyl) .
- Step 3 : Purification via column chromatography with gradients like ethyl acetate/light petroleum .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical validation should include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., methylbenzenesulfonyl protons at ~7.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ matching theoretical mass) .
- X-ray Crystallography : To resolve planar triazoloquinazoline systems and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data for triazoloquinazoline derivatives be addressed?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure time). To mitigate:
Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for this compound?
A split-plot design is recommended:
- Main Plots : Vary core substituents (e.g., sulfonyl vs. sulfanyl).
- Subplots : Test biological activity across models (e.g., antimicrobial, anti-inflammatory) .
- Sub-Subplots : Replicate assays over time to assess stability . Statistical tools like ANOVA can identify significant interactions between substituents and activity .
Q. How does the compound’s reactivity with common reagents impact derivatization strategies?
The sulfanyl group is prone to oxidation, requiring careful handling:
Q. What methodologies are recommended for environmental impact assessments of this compound?
Follow the INCHEMBIOL framework:
- Phase 1 : Determine physicochemical properties (e.g., logP, solubility) using OECD guidelines .
- Phase 2 : Evaluate ecotoxicity via Daphnia magna or algal growth inhibition assays .
- Phase 3 : Model bioaccumulation potential using EPI Suite™ based on sulfonamide persistence .
Methodological Notes
- Safety Protocols : Always reference Material Safety Data Sheets (MSDS) for hazard codes (e.g., P201–P210) .
- Data Reproducibility : Use PubChem-deposited spectral data (InChIKey: [example]) for cross-validation .
- Advanced Synthesis : Consider microwave-assisted methods to reduce reaction times for triazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
